molecular formula C17H13Br2FN2O3 B8468407 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,ethyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,ethyl ester

Cat. No. B8468407
M. Wt: 472.1 g/mol
InChI Key: VVTLHFYORMAHFZ-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a stirring solution of ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-ethoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate (124.2 g, 184.3 mol) in anhydrous THF (1.0 L) was added LiHMDS (405 mL, 1.0M in THF, 0.405 mol) at −78° C. over 1 h. The mixture was quenched with aq. NH4Cl, extracted with ethyl acetate. The organic layer was dried over Na2SO4, and concentrated. The residue was purified by column chromatography with etyl acetate/hexane (1/1, v:v) to ethyl acetate/dichloromethane (9/1) to give the title product (52.0 g 60% yield). 1H NMR (DMSO-d6) δ ppm. 11.50 (s, 1H), 8.63 (s, 1H), 7.16 (d, J=7.2 Hz, 4H), 5.60 (s, 2H), 5.67 (s, 2H), 4.39 (q, J=7.1 Hz, 2H,), 1.33 (t, J=7.2 Hz, 3H). LC/MS (API-ES, M+H+): 473.0.
Name
ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-ethoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:34]([O:36]CC)=O)=[C:4]([CH2:16][N:17]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])S(C2C=CC(C)=CC=2)(=O)=O)[N:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[C:6]=1[Br:7].[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Br:7][C:6]1[N:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[C:4]2=[CH:16][N:17]=[C:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[C:34]([OH:36])=[C:3]2[C:2]=1[Br:1] |f:1.2|

Inputs

Step One
Name
ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-ethoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
Quantity
124.2 g
Type
reactant
Smiles
BrC=1C(=C(N(C1Br)CC1=CC=C(C=C1)F)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OCC)C(=O)OCC
Name
Quantity
405 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with etyl acetate/hexane (1/1, v:v) to ethyl acetate/dichloromethane (9/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=2C(=CN=C(C2O)C(=O)OCC)N1CC1=CC=C(C=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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